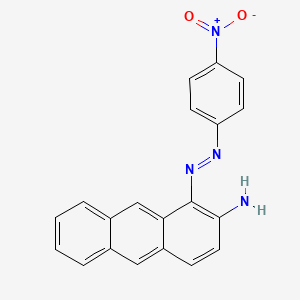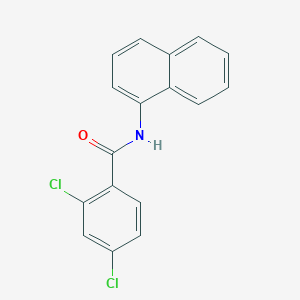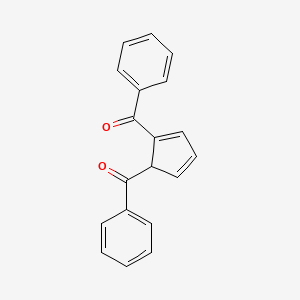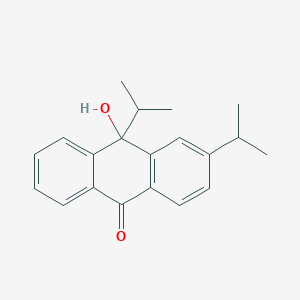
10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which is used to form carbon-carbon bonds between a boronic acid and a halide . The reaction conditions often include the use of palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of anthracene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions
10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of 10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular enzymes and receptors, leading to various biological effects. In electronic applications, its photophysical properties enable it to function as an efficient emitter in OLEDs .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one is unique due to its specific functional groups, which impart distinct photophysical and electrochemical properties. These properties make it particularly suitable for applications in organic electronics and materials science .
Propiedades
Número CAS |
24296-44-4 |
|---|---|
Fórmula molecular |
C20H22O2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
10-hydroxy-3,10-di(propan-2-yl)anthracen-9-one |
InChI |
InChI=1S/C20H22O2/c1-12(2)14-9-10-16-18(11-14)20(22,13(3)4)17-8-6-5-7-15(17)19(16)21/h5-13,22H,1-4H3 |
Clave InChI |
XWXHENNAXBEYHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




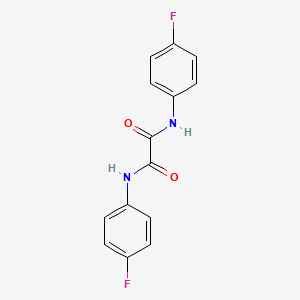
![2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B11958850.png)


![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-](/img/structure/B11958865.png)

